molecular formula C19H23ClN4O B7543960 3-(3-Chloro-2-methylphenyl)-1-{[2-(piperidin-1-YL)pyridin-4-YL]methyl}urea

3-(3-Chloro-2-methylphenyl)-1-{[2-(piperidin-1-YL)pyridin-4-YL]methyl}urea

Cat. No.: B7543960
M. Wt: 358.9 g/mol
InChI Key: JKRANUUKCMGTNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chloro-2-methylphenyl)-1-{[2-(piperidin-1-YL)pyridin-4-YL]methyl}urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-[(2-piperidin-1-ylpyridin-4-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O/c1-14-16(20)6-5-7-17(14)23-19(25)22-13-15-8-9-21-18(12-15)24-10-3-2-4-11-24/h5-9,12H,2-4,10-11,13H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKRANUUKCMGTNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)NCC2=CC(=NC=C2)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-2-methylphenyl)-1-{[2-(piperidin-1-YL)pyridin-4-YL]methyl}urea typically involves the following steps:

    Formation of the Urea Core: The urea core can be synthesized by reacting an isocyanate with an amine under mild conditions.

    Substitution Reactions:

    Piperidine and Pyridine Incorporation: The piperidine and pyridine moieties can be introduced via alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch or Continuous Flow Processes: These processes ensure high yield and purity.

    Catalysts and Solvents: The use of specific catalysts and solvents to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-2-methylphenyl)-1-{[2-(piperidin-1-YL)pyridin-4-YL]methyl}urea can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-2-methylphenyl)-1-{[2-(piperidin-1-YL)pyridin-4-YL]methyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Chloro-2-methylphenyl)-1-{[2-(piperidin-1-YL)pyridin-4-YL]methyl}urea: can be compared with other urea derivatives, such as:

Uniqueness

  • Structural Features : The presence of the 3-chloro-2-methylphenyl group and the piperidine-pyridine moiety makes it unique.
  • Biological Activity : Its specific interactions with biological targets may differ from other similar compounds, leading to unique therapeutic potentials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.